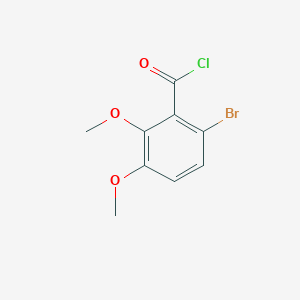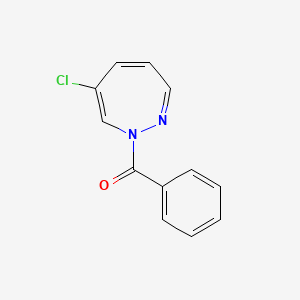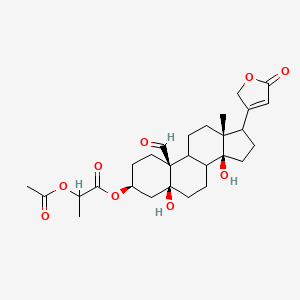![molecular formula C15H21N3O4 B14505699 Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide CAS No. 63329-16-8](/img/structure/B14505699.png)
Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide is a chemical compound that belongs to the class of peptides It is characterized by the presence of a glycyl group, a 3,4-dihydroxyphenyl group, and a prolinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide typically involves the coupling of glycyl and prolinamide groups with a 3,4-dihydroxyphenyl ethyl group. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The 3,4-dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and ethers or esters from substitution reactions .
Aplicaciones Científicas De Investigación
Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its potential role in cellular signaling and regulation.
Medicine: It is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: The compound is used in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide involves its interaction with specific molecular targets and pathways. The 3,4-dihydroxyphenyl group can interact with enzymes and receptors involved in oxidative stress and inflammation, leading to potential therapeutic effects. The compound may also modulate cellular signaling pathways, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Dopamine: A catecholamine neurotransmitter with a similar 3,4-dihydroxyphenyl group.
Hydroxytyrosol: A phenolic compound with antioxidant properties.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar structural features.
Uniqueness
Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide is unique due to its peptide structure, which allows for specific interactions with biological targets and potential therapeutic applications. Its combination of glycyl, 3,4-dihydroxyphenyl, and prolinamide groups provides a distinct chemical profile that differentiates it from other similar compounds .
Propiedades
Número CAS |
63329-16-8 |
|---|---|
Fórmula molecular |
C15H21N3O4 |
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
(2S)-1-(2-aminoacetyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H21N3O4/c16-9-14(21)18-7-1-2-11(18)15(22)17-6-5-10-3-4-12(19)13(20)8-10/h3-4,8,11,19-20H,1-2,5-7,9,16H2,(H,17,22)/t11-/m0/s1 |
Clave InChI |
JQIBCHXMJPZFRN-NSHDSACASA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCCC2=CC(=C(C=C2)O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CN)C(=O)NCCC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
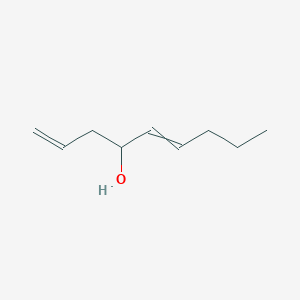


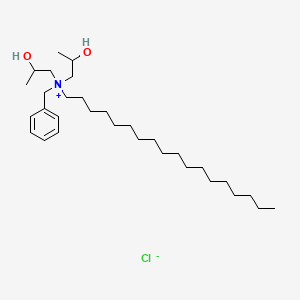

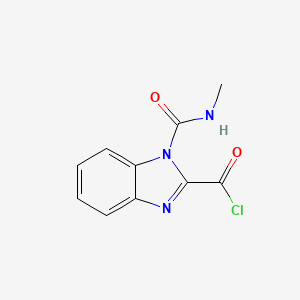
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
